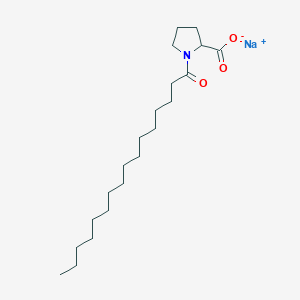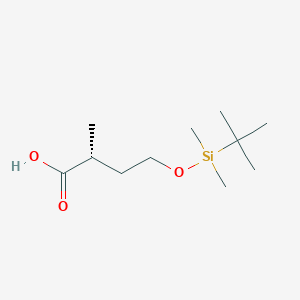![molecular formula C17H15BrO3S B13897661 2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid is an organic compound with a complex structure that includes a brominated propanoyl group, a phenylsulfanyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid typically involves multiple steps, starting with the bromination of a suitable precursor. One common method involves the nucleophilic aromatic substitution reaction, where a bromine atom is introduced into the aromatic ring under specific conditions . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Mecanismo De Acción
The mechanism of action of 2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid involves its interaction with specific molecular targets. The bromine atom and phenylsulfanyl group play crucial roles in its reactivity and binding properties. The compound may act by inhibiting enzymes or interacting with proteins, thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromopropanoyl)-5-formylphenyl (hydroxy)acetic acid: This compound has a similar brominated propanoyl group but differs in the presence of a formyl group.
2-Bromopropionyl bromide: A simpler compound with a brominated propanoyl group but lacking the phenylsulfanyl and acetic acid moieties.
Propiedades
Fórmula molecular |
C17H15BrO3S |
|---|---|
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid |
InChI |
InChI=1S/C17H15BrO3S/c1-11(18)17(21)12-7-8-15(13(9-12)10-16(19)20)22-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,19,20) |
Clave InChI |
GAAADDRPWLNOCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)


![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)

![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)



